Crotonic anhydride CAS number and properties
Crotonic anhydride CAS number and properties
An In-depth Technical Guide to Crotonic Anhydride for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of crotonic anhydride, a versatile and reactive intermediate crucial in various sectors of chemical synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development who require a comprehensive understanding of its properties, synthesis, and applications. We will delve into the causality behind its reactivity, provide validated protocols, and ground all claims in authoritative sources.
Core Chemical Identity and Properties
Crotonic anhydride, systematically known as (2E)-but-2-enoic anhydride, is a key reagent in organic synthesis. Its dual functionality, comprising a reactive anhydride group and an unsaturated carbon-carbon double bond, makes it a valuable precursor for a wide array of more complex molecules.
Chemical Identifiers:
Physicochemical Properties
The physical and chemical properties of crotonic anhydride dictate its handling, storage, and reaction conditions. It is typically supplied as a mixture of cis and trans isomers.[1][5]
| Property | Value | Source |
| Molecular Weight | 154.17 g/mol | [1][3][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Melting Point | -20 °C | [3] |
| Boiling Point | 248 - 250 °C | [3][4][5] |
| Density | 1.04 g/cm³ at 20-25 °C | [3][4][5] |
| Refractive Index | n20/D 1.473 | [3][4] |
| Vapor Pressure | 1 hPa at 25 °C | [3] |
| Flash Point | 113 °C (231 °F) | [3][5] |
| Solubility | Soluble in ether | [3] |
Synthesis and Chemical Reactivity
The synthesis of crotonic anhydride is a direct reflection of fundamental carboxylic acid derivative chemistry. Understanding these pathways is key to its efficient production and application.
Manufacturing Pathways
Crotonic anhydride is typically synthesized via two primary, industrially relevant methods. The choice of method often depends on the availability of starting materials and the desired purity.
-
From Crotonic Acid and Acetic Anhydride: This is a common laboratory and industrial method involving an acid anhydride exchange reaction. Heating crotonic acid with acetic anhydride results in the formation of the more stable crotonic anhydride and acetic acid.[6][7]
-
From Crotonyl Chloride and Sodium Crotonate: This pathway involves the reaction of an acid chloride with a carboxylate salt, a classic Schotten-Baumann type reaction to form the anhydride.[6]
The first method is often preferred for its operational simplicity. The reaction is driven to completion by removing the lower-boiling acetic acid by-product through distillation.
Core Reactivity
The utility of crotonic anhydride stems from its electrophilic nature. The anhydride moiety is an excellent acylating agent, while the α,β-unsaturated system is susceptible to nucleophilic addition.
-
Acylation Reactions: As an activated carboxylic acid derivative, it readily reacts with nucleophiles such as alcohols, amines, and thiols to form crotonate esters, amides, and thioesters, respectively. This reactivity is central to its role as a building block in pharmaceuticals and polymers.[8]
-
Polymerization: The presence of the conjugated double bond allows crotonic anhydride to participate in polymerization and copolymerization reactions, leading to the development of resins and polymers with modified properties.[8]
Applications in Research and Industry
The versatile reactivity of crotonic anhydride makes it an indispensable intermediate in several high-value industries.
Pharmaceutical Synthesis
In the pharmaceutical sector, crotonic anhydride serves as a crucial starting material for the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced intermediates.[8] Its structure is incorporated into drug molecules to confer specific therapeutic properties. It is notably used in the production of certain sulfonamides and other antimicrobial agents.[3][9]
Material Science and Polymers
Crotonic anhydride is employed in the modification and synthesis of polymers and resins.[8] Its ability to be incorporated into polymer backbones can enhance material properties such as durability, flexibility, and adhesion. It also serves as a curing agent for epoxy resins.[3][9]
Other Industrial Uses
Its applications extend to various other domains:
-
Dyes: Used as an intermediate for fur dyes and reactive dyes.[3][9]
-
Cosmetics: Acts as an additive in high-grade cosmetics like skin creams, shampoos, and hair conditioners.[3][9]
-
Agrochemicals: Serves as a precursor in the synthesis of certain pesticides.
-
Rubber Industry: Employed in the synthesis of rubber antioxidants.[3][9]
Experimental Protocol: Synthesis of Crotonic Anhydride
This section provides a validated, step-by-step methodology for the synthesis of crotonic anhydride from crotonic acid and acetic anhydride. The causality behind each step is explained to ensure reproducibility and safety.
Objective: To synthesize crotonic anhydride via anhydride exchange.
Materials:
-
Crotonic Acid (CH₃CH=CHCOOH)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Inert organic diluent (e.g., Toluene)
-
Reaction flask with a distillation head and condenser
-
Heating mantle
-
Magnetic stirrer
Methodology:
-
Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a fractional distillation apparatus. Ensure all glassware is dry to prevent premature hydrolysis of the anhydride.
-
Charging Reagents: In the reaction flask, combine crotonic acid with an excess of acetic anhydride. A molar ratio of at least 2:1 (acetic anhydride to crotonic acid) is recommended to drive the equilibrium towards the product.[10] An inert, high-boiling solvent may be used as a diluent.[10]
-
Reaction Conditions: Heat the mixture gently with continuous stirring. The temperature should be raised to the boiling point of the mixture to initiate the reaction and distill off the acetic acid by-product.
-
Monitoring and Completion: The progress of the reaction can be monitored by observing the distillation of acetic acid (boiling point: ~118 °C). The reaction is considered complete when acetic acid ceases to distill over.
-
Purification: After the reaction is complete, the excess acetic anhydride and the solvent are removed by distillation, often under reduced pressure, to isolate the crude crotonic anhydride.
-
Final Product: The resulting liquid is crotonic anhydride. Further purification can be achieved by vacuum distillation if required for high-purity applications.
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol described above.
Caption: Workflow for the synthesis of crotonic anhydride.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Crotonic anhydride is a hazardous substance requiring strict handling protocols.
Hazard Identification
-
GHS Classification:
The compound is corrosive and moisture-sensitive.[11] Contact with skin or eyes can cause severe burns, and inhalation of mists can damage the respiratory tract.[11]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle crotonic anhydride in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure that an eyewash station and a safety shower are readily accessible.[11]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[11][13]
-
Skin Protection: Use acid-resistant gloves (e.g., butyl rubber) and a lab coat.[11][13]
-
Respiratory Protection: If ventilation is insufficient or if mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.[11]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][14] Keep away from heat, sources of ignition, and incompatible materials such as oxidizing agents, acids, bases, and moisture.[11][12]
-
Disposal: Dispose of waste in accordance with federal, state, and local regulations. Unreactive organic reagents should be collected in designated waste containers.[1][5][11]
References
-
Crotonic Acid: Properties, Reactions, Production And Uses. Chemcess. [Link]
-
Crotonic anhydride | C8H10O3 | CID 6049834. PubChem - NIH. [Link]
-
Crotonic acid. Wikipedia. [Link]
-
Unlocking Chemical Synthesis: Applications of Crotonic Anhydride. Blossomole. [Link]
- Improvements in the manufacture of crotonic anhydride.
-
Crotonic anhydride - 623-68-7. ChemSynthesis. [Link]
-
MATERIAL SAFETY DATA SHEET Crotonic Anhydride. Godavari Biorefineries Ltd. [Link]
-
HAZARD SUMMARY. NJ.gov. [Link]
-
TRANS-2-BUTENOICANHYDRIDE. liyechem. [Link]
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